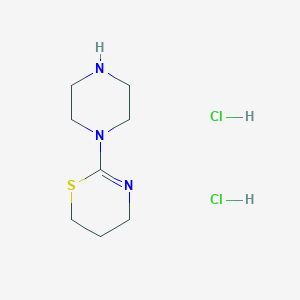
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. For example, the InChI code for 2-(Piperazin-1-yl)acetic acid dihydrochloride is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 2-(Piperazin-1-yl)acetic acid dihydrochloride is 217.09 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exhibits antimicrobial activity . It is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase . This compound has been effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
A number of uracil amides, which are related to the compound , have been found to cleave poly (ADP-ribose) polymerase and therefore have potential anticancer activity . These compounds have shown moderate to significant efficacy against human breast cancer cells .
DNA Gyrase Inhibition
As mentioned in the antimicrobial activity section, the compound PNT inhibits DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme can prevent bacterial growth, making it a target for antibacterial drugs .
Cell Disruption
The compound PNT is taken up by microbial cells, resulting in cell disruption . This could potentially be used in research to study cell structures and functions, as well as in the development of new antimicrobial drugs .
Fluorescence Microscopy
The compound PNT has been used in fluorescence microscopy to measure its uptake into microbial cells . This could potentially be used in research to study how various compounds are taken up by cells and how they interact with cellular components .
Transmission Electron Microscopy
The compound PNT has been used in transmission electron microscopy to investigate the influence of PNT on the configuration of microbial cells . This could potentially be used in research to study the effects of various compounds on cell morphology .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-5,6-dihydro-4H-1,3-thiazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S.2ClH/c1-2-10-8(12-7-1)11-5-3-9-4-6-11;;/h9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHCBIGLGBQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)
![Methyl 4-methyl-1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2652967.png)

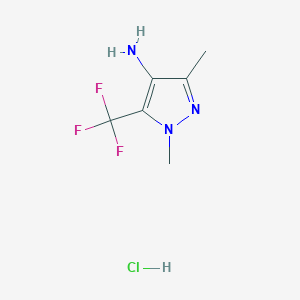
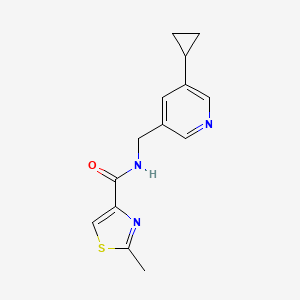
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)
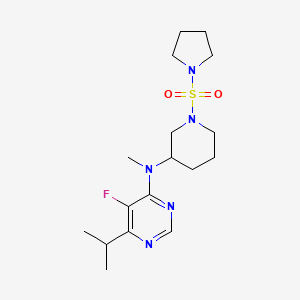
![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
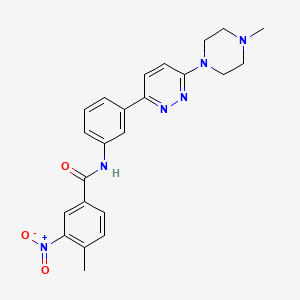
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)